molecular formula C16H13BrN4O2 B254623 N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide

Katalognummer B254623
Molekulargewicht: 373.2 g/mol
InChI-Schlüssel: IBRDEEDEEULMFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide, also known as BRD0705, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising results in various preclinical studies, particularly in the field of cancer research.

Wirkmechanismus

The mechanism of action of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide involves the inhibition of a specific protein known as bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a critical role in cancer cell proliferation and survival. By inhibiting BRD4, N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide can induce cell death in cancer cells and prevent their growth and migration.
Biochemical and Physiological Effects:
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has been found to exhibit several biochemical and physiological effects in preclinical studies. This compound has been shown to induce apoptosis, inhibit cell growth, and prevent cell migration in cancer cells. Additionally, N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has also been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide in lab experiments is its potent anti-tumor activity. This compound has been found to exhibit promising results in various preclinical studies, making it a potential candidate for further development as a cancer therapeutic. However, the synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide is a complex process that requires expertise in organic chemistry. Additionally, the availability of this compound may be limited, which could pose a challenge for researchers who wish to study its effects.

Zukünftige Richtungen

There are several future directions that can be explored in the study of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to determine the efficacy and safety of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide in vivo. Another potential direction is the development of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide as a therapeutic for other diseases, such as inflammatory disorders and neurological conditions.
Conclusion:
In conclusion, N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide, also known as N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide, is a chemical compound that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer research. This compound exhibits potent anti-tumor activity by inhibiting the protein BRD4, which plays a critical role in cancer cell proliferation and survival. Although the synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide is complex, further research in this area could lead to the development of a new cancer therapeutic.

Synthesemethoden

The synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 3-bromoanisole, which is subjected to a series of reactions to produce the final product. The detailed synthesis method of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has been published in scientific literature and can be accessed by interested researchers.

Wissenschaftliche Forschungsanwendungen

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer research. In preclinical studies, this compound has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide has been shown to induce cell death in cancer cells by activating the apoptotic pathway. Additionally, this compound has also been found to inhibit the growth and migration of cancer cells.

Eigenschaften

Produktname

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide

Molekularformel

C16H13BrN4O2

Molekulargewicht

373.2 g/mol

IUPAC-Name

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide

InChI

InChI=1S/C16H13BrN4O2/c17-10-4-3-5-11(8-10)23-9-14(22)20-21-16-13-7-2-1-6-12(13)15(18)19-16/h1-8H,9H2,(H,20,22)(H2,18,19,21)

InChI-Schlüssel

IBRDEEDEEULMFR-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C\2C(=C1)C(=N/C2=N/NC(=O)COC3=CC(=CC=C3)Br)N

SMILES

C1=CC=C2C(=C1)C(=NC2=NNC(=O)COC3=CC(=CC=C3)Br)N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NC2=NNC(=O)COC3=CC(=CC=C3)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.